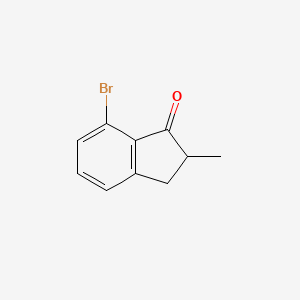

7-Bromo-2-methyl-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKFBWKOHWQEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579013 | |

| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-43-2 | |

| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indanone Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-methyl-1-indanone

This guide provides an in-depth exploration of this compound (CAS No. 213381-43-2), a key chemical intermediate for professionals in research, drug development, and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, underscoring its significance as a versatile building block in modern organic synthesis.

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1] These motifs are prevalent in a wide array of natural products and pharmacologically active molecules, demonstrating diverse biological activities.[2][3][4][5] The strategic introduction of substituents onto this core structure allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

This compound emerges as a particularly valuable derivative. The presence of a bromine atom at the 7-position provides a versatile synthetic handle for a multitude of cross-coupling reactions, while the methyl group at the 2-position influences the molecule's stereochemistry and metabolic stability. This combination makes it an indispensable precursor for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][6]

Section 1: Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key identifiers and computed properties for this compound are summarized below.

Physicochemical Data

The following table outlines the primary chemical identifiers and computed physical properties for this compound.

| Property | Value | Source |

| CAS Number | 213381-43-2 | [1][7][8] |

| Molecular Formula | C₁₀H₉BrO | [7][8] |

| Molecular Weight | 225.08 g/mol | [7][8] |

| IUPAC Name | 7-bromo-2-methyl-2,3-dihydroinden-1-one | [8] |

| Synonyms | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | [8] |

| XLogP3 | 2.9 | [8] |

| Physical Form | Solid | [9] |

Spectroscopic Characterization

Expert Insight: The interpretation of spectroscopic data is a process of pattern recognition. The indanone core has characteristic signals that are modulated by its substituents. The bromine atom, for instance, will have a subtle effect on the chemical shifts of nearby aromatic protons, while the methyl group introduces distinct signals in both ¹H and ¹³C NMR spectra.

Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (3H) | δ 7.10 - 7.60 ppm | Protons on the brominated benzene ring, likely appearing as doublets and a triplet. |

| Methine Proton (1H, -CH(CH₃)-) | δ 2.60 - 3.10 ppm | A multiplet (e.g., quartet) due to coupling with the adjacent methylene and methyl protons. | |

| Methylene Protons (2H, -CH₂-) | δ 2.90 - 3.50 ppm | Diastereotopic protons adjacent to the stereocenter, likely appearing as complex multiplets (e.g., doublet of doublets). | |

| Methyl Protons (3H, -CH₃) | δ 1.10 - 1.40 ppm | A doublet due to coupling with the adjacent methine proton. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 205 ppm | Typical range for a ketone conjugated with an aromatic ring. |

| Aromatic Carbons (6C) | δ 120 - 150 ppm | Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C-Br) appearing around δ 118-125 ppm. | |

| Aliphatic Carbons (3C) | δ 15 - 50 ppm | Signals corresponding to the methine, methylene, and methyl carbons. | |

| IR Spectroscopy | C=O Stretch | ~1705 cm⁻¹ | Strong absorption characteristic of an α,β-unsaturated ketone within a five-membered ring.[10] |

| Aromatic C=C Stretch | ~1590 - 1470 cm⁻¹ | Multiple bands indicating the aromatic ring.[10] | |

| C-Br Stretch | ~600 - 500 cm⁻¹ | Weaker absorption in the fingerprint region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 224/226 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| Key Fragments | [M-Br]⁺, [M-CO]⁺, [M-CH₃]⁺ | Fragments corresponding to the loss of a bromine atom, carbon monoxide, or a methyl group. |

Section 2: Synthesis Methodologies

The synthesis of this compound typically relies on established organic chemistry transformations. The most common strategies involve either the cyclization of a pre-functionalized precursor or the late-stage bromination of an existing indanone core.[1]

Primary Synthetic Pathways

-

Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for forming the indanone ring system.[1][5] The synthesis starts with a suitably substituted 3-arylpropionic acid, which undergoes cyclization in the presence of a strong acid or Lewis acid catalyst (e.g., polyphosphoric acid (PPA) or AlCl₃) to form the bicyclic ketone.[2]

-

Regioselective Bromination: An alternative approach involves the synthesis of 2-methyl-1-indanone first, followed by a directed bromination.[1] Achieving high regioselectivity for the 7-position requires careful selection of the brominating agent and reaction conditions to prevent the formation of other isomers.

The diagram below illustrates the general workflow for the Friedel-Crafts acylation approach.

Caption: General workflow for synthesizing this compound.

Representative Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology based on well-established procedures for indanone synthesis.[2][5] Researchers should perform their own optimization.

Objective: To synthesize this compound from 3-(3-bromophenyl)butanoic acid.

Materials:

-

3-(3-bromophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice water

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromophenyl)butanoic acid (1.0 eq).

-

Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material). Heat the mixture with stirring to 80-100 °C.

-

Causality Note: PPA serves as both the solvent and the Lewis acid catalyst, promoting the intramolecular acylation that closes the five-membered ring. The elevated temperature is necessary to overcome the activation energy of the reaction.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the reactivity of its aryl bromide functionality, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][6]

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 7-position.[6]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: To a degassed mixture of toluene/ethanol in a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Causality Note: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the catalytic cycle. A mixed solvent system is often used to ensure all reactants remain dissolved.

-

-

Base Addition: Add the degassed 2M Na₂CO₃ solution.

-

Causality Note: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

-

Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere (Nitrogen or Argon) and stir until the starting material is consumed (as monitored by TLC).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield 7-phenyl-2-methyl-1-indanone.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of aniline derivatives, which are common motifs in pharmacologically active compounds.[1][6] The protocol is similar to the Suzuki coupling but employs an amine nucleophile and typically a different ligand/base system (e.g., BINAP/NaOtBu).

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a harmful substance.[7]

| Hazard Information | Precautionary Measures |

| H302: Harmful if swallowed.[7] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[7] |

| H315: Causes skin irritation.[7] | P264: Wash face, hands and any exposed skin thoroughly after handling.[9] |

| H319: Causes serious eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |

| H335: May cause respiratory irritation.[7] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][11] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[9][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][13] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

Conclusion

This compound is a high-value intermediate whose strategic importance cannot be overstated. Its indanone core provides a robust and biologically relevant scaffold, while the bromine atom serves as a linchpin for diversification through modern cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers and drug development professionals to fully leverage its potential in the creation of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 15869783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. westliberty.edu [westliberty.edu]

7-Bromo-2-methyl-1-indanone: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 7-Bromo-2-methyl-1-indanone (CAS No. 213381-43-2), a key chemical intermediate in the landscape of pharmaceutical research and complex organic synthesis. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a thorough understanding of the compound's physicochemical properties, robust synthetic methodologies, and its versatile applications as a building block for advanced molecular architectures. Particular emphasis is placed on the strategic rationale behind synthetic choices and the compound's utility in modern catalytic cross-coupling reactions.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in natural products and pharmacologically active molecules underscores its favorable drug-like properties. The strategic introduction of a bromine atom at the 7-position, coupled with a methyl group at the 2-position, as seen in this compound, significantly enhances its synthetic utility.[1] This substitution pattern provides a versatile handle for a variety of chemical transformations, making it an invaluable precursor for the synthesis of complex molecular targets.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 213381-43-2 | [2][3] |

| Molecular Formula | C₁₀H₉BrO | [2][3] |

| Molecular Weight | 225.08 g/mol | [2] |

| IUPAC Name | 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid | |

| Storage Conditions | Keep in a dry area at room temperature. | [3] |

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Synthetic Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through two primary strategic disconnections, each with its own set of advantages and experimental considerations: intramolecular Friedel-Crafts acylation of a pre-brominated precursor and regioselective bromination of 2-methyl-1-indanone.

Strategy 1: Intramolecular Friedel-Crafts Acylation

This classical and highly effective method involves the cyclization of a suitably substituted 3-arylpropionic acid derivative.[1] The key to this approach is the synthesis of the precursor, 3-(3-bromophenyl)butanoic acid.

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-2-methyl-1-indanone for Advanced Drug Discovery

This guide provides an in-depth technical overview of 7-Bromo-2-methyl-1-indanone, a key molecular scaffold in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural characteristics, synthesis, and reactivity, offering a framework for its strategic application in the synthesis of novel therapeutic agents.

Introduction: The Versatility of the Indanone Core

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring system, is a privileged scaffold in the design of pharmacologically active molecules.[1] Its rigid conformation and synthetic accessibility make it an ideal starting point for the development of a diverse range of therapeutic agents, including treatments for neurodegenerative diseases.[2] The strategic introduction of substituents onto this core structure allows for the fine-tuning of a molecule's biological activity. This compound (CAS No. 213381-43-2) is a prime example of such a strategically functionalized intermediate, offering multiple avenues for synthetic elaboration.[1][3]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by the indanone core with a bromine atom at the 7-position of the aromatic ring and a methyl group at the 2-position of the cyclopentanone ring. This specific substitution pattern provides distinct reactive sites for further molecular diversification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 213381-43-2 | [3][4] |

| Molecular Formula | C₁₀H₉BrO | [3][4] |

| Molecular Weight | 225.08 g/mol | [3][4] |

| IUPAC Name | 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one | [3] |

Spectroscopic Signature (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The aliphatic region would feature a multiplet for the C2 proton, a doublet of doublets for the two diastereotopic C3 protons, and a doublet for the C2-methyl group.

-

¹³C NMR (Predicted): The carbon NMR spectrum would show a signal for the carbonyl carbon (C1) in the downfield region (around 200 ppm). The aromatic region would display six distinct signals, with the carbon bearing the bromine atom (C7) showing a characteristic shift. The aliphatic region would contain signals for the methine carbon at C2, the methylene carbon at C3, and the methyl carbon.

-

Mass Spectrometry (Predicted): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ and [M+2]⁺ would be observed.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone, typically in the range of 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Synthesis of this compound

The construction of the indanone skeleton is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid precursor.[1] This robust and well-established reaction provides a reliable route to this compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 3-(2-bromo-3-methylphenyl)propanoic acid as the key precursor. This precursor can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol describes a plausible and robust method for the synthesis of this compound from its corresponding propanoic acid precursor. This protocol is based on established methodologies for intramolecular Friedel-Crafts acylations.[1]

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-(2-bromo-3-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C under an inert atmosphere.

-

Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aryl bromide and the ketone. The bromine atom at the 7-position is particularly valuable as it provides a handle for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent.[5] This reaction is widely used to introduce new aryl, heteroaryl, or vinyl groups. A patented example showcases the use of this compound in a Suzuki-Miyaura coupling with 1-naphthylboronic acid.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide variety of primary and secondary amines.[1] This reaction is a powerful tool for the synthesis of aniline derivatives, which are common motifs in pharmaceuticals.

Reactions of the Ketone Moiety

The ketone at the 1-position of this compound can undergo a wide range of standard ketone transformations, such as reduction to the corresponding alcohol, reductive amination to introduce an amine, and Wittig reactions to form an exocyclic double bond. These reactions further expand the synthetic possibilities for creating diverse molecular architectures.

Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of a variety of potential therapeutic agents. The ability to readily modify both the aromatic ring (via the bromo-substituent) and the cyclopentanone ring allows for the exploration of a large chemical space in the search for new drug candidates. The indanone core itself is present in a number of biologically active compounds, and the specific substitution pattern of this compound makes it a key intermediate for the synthesis of more complex molecules with potential applications in areas such as oncology, neuroscience, and infectious diseases.[2]

Safety and Handling

This compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its well-defined structure, accessible synthesis via intramolecular Friedel-Crafts acylation, and the versatile reactivity of its aryl bromide and ketone functionalities make it a valuable tool for medicinal chemists. The ability to perform selective cross-coupling reactions at the 7-position allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 15869783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO1998040331A1 - Preparation of preparing substituted indanones - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-1-indanone

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 7-Bromo-2-methyl-1-indanone, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The indanone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom in the 7-position, combined with a methyl group at the 2-position, offers a versatile platform for further molecular elaboration.[1] This document explores two principal synthetic routes: the Friedel-Crafts acylation of a pre-brominated precursor and the regioselective bromination of 2-methyl-1-indanone. Detailed experimental protocols, mechanistic insights, and comparative analysis of these pathways are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the efficient and strategic synthesis of this important building block.

Introduction: The Significance of this compound

This compound (CAS No. 213381-43-2) is a valuable intermediate in organic synthesis, primarily due to its unique structural features.[1] The indanone core, a fused bicyclic system of benzene and a cyclopentanone ring, is a common motif in a variety of biologically active molecules.[1] The presence of a ketone functionality and an aromatic ring provides multiple reactive sites. The bromine atom at the 7-position acts as a versatile handle for a range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[1] The methyl group at the 2-position introduces a chiral center (in its racemic form unless a stereospecific synthesis is employed), which can be crucial for modulating the biological activity of downstream compounds.

This guide will dissect the two most logical and field-proven synthetic strategies for accessing this molecule, providing not just the "how" but, more importantly, the "why" behind the chosen methodologies.

Comparative Overview of Synthetic Pathways

Two primary strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and control over regioselectivity.

-

Pathway A: Intramolecular Friedel-Crafts Acylation. This classic approach involves the cyclization of a suitably substituted 3-arylbutanoic acid, in this case, 3-(3-bromophenyl)butanoic acid.[1] This pathway is convergent, building the indanone core in a single, decisive step.

-

Pathway B: Regioselective Bromination of 2-Methyl-1-indanone. This route begins with the readily accessible 2-methyl-1-indanone, followed by a carefully controlled electrophilic aromatic substitution to introduce the bromine atom at the desired 7-position.[1]

The following sections will provide a detailed exploration of each pathway, including proposed experimental protocols and mechanistic discussions.

Pathway A: Synthesis via Intramolecular Friedel-Crafts Acylation

This pathway hinges on the successful synthesis of the precursor, 3-(3-bromophenyl)butanoic acid, followed by its efficient cyclization.

Synthesis of Precursor: 3-(3-bromophenyl)butanoic acid

A plausible route to this precursor starts from 3-bromobenzaldehyde.

Caption: Proposed synthesis of the key precursor for Pathway A.

Experimental Protocol (Proposed):

-

Synthesis of Ethyl 3-(3-bromophenyl)acrylate: To a solution of 3-bromobenzaldehyde in an appropriate solvent (e.g., THF), add a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane. Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by removing the solvent and purifying the crude product by column chromatography.

-

Synthesis of Ethyl 3-(3-bromophenyl)butanoate: To a solution of ethyl 3-(3-bromophenyl)acrylate in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), add a solution of lithium dimethylcuprate (prepared from methyllithium and copper(I) iodide). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the product by column chromatography.

-

Synthesis of 3-(3-bromophenyl)butanoic acid: To a solution of ethyl 3-(3-bromophenyl)butanoate in a mixture of ethanol and water, add sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed. Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the product with an organic solvent. Dry the organic layer, remove the solvent, and purify the product, if necessary.

Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(3-bromophenyl)butanoic acid to form the indanone ring is the key step in this pathway.

Caption: Final cyclization step in Pathway A.

Experimental Protocol (Proposed):

-

Formation of the Acyl Chloride: To a solution of 3-(3-bromophenyl)butanoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add a Lewis acid, such as aluminum chloride, portion-wise. Stir the reaction at low temperature and then allow it to warm to room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts acylation. The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered transition state, leading to the indanone product after deprotonation.

Pathway B: Synthesis via Regioselective Bromination

This pathway offers a more linear approach, starting with the synthesis of 2-methyl-1-indanone.

Synthesis of Precursor: 2-Methyl-1-indanone

A common method for the synthesis of 2-methyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid.

Caption: Synthesis of the key precursor for Pathway B.

Experimental Protocol (Proposed):

-

Cyclization of 3-Phenylbutanoic Acid: This can be achieved through several methods. One common approach is to heat 3-phenylbutanoic acid with polyphosphoric acid (PPA). Alternatively, the carboxylic acid can be converted to its acyl chloride with thionyl chloride, followed by treatment with a Lewis acid like aluminum chloride in an inert solvent. After completion of the reaction, a similar workup to the one described in Pathway A is performed to isolate 2-methyl-1-indanone.

Regioselective Bromination

The key challenge in this step is to achieve bromination at the 7-position with high selectivity over other positions on the aromatic ring.

Caption: Regioselective bromination to yield the final product.

Experimental Protocol (Proposed):

-

Bromination of 2-Methyl-1-indanone: To a solution of 2-methyl-1-indanone in a suitable solvent (e.g., dichloromethane or a protic acid like acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid, or a mixture of bromine and a Lewis acid catalyst like iron(III) bromide. The reaction temperature should be carefully controlled to minimize side reactions. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Mechanistic Rationale for Regioselectivity: The regioselectivity of the bromination is governed by the directing effects of the substituents on the indanone ring. The carbonyl group is a deactivating, meta-directing group. The alkyl portion of the fused ring system is an activating, ortho-, para-directing group. The desired 7-position is ortho to the alkyl substituent and meta to the carbonyl group. This alignment of directing effects favors substitution at the 7-position. Careful selection of the brominating agent and reaction conditions is crucial to maximize the yield of the desired 7-bromo isomer.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem |

| Molecular Weight | 225.08 g/mol | PubChem |

| CAS Number | 213381-43-2 | [1] |

Note: While extensive searches were conducted, specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The following are predicted chemical shifts based on analogous structures and general principles of NMR spectroscopy. Researchers should obtain and interpret their own analytical data for verification.

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.2 (m, 3H, Ar-H), 3.4-3.2 (m, 1H, CH), 3.0-2.6 (m, 2H, CH₂), 1.3 (d, 3H, CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 205 (C=O), 150-120 (Ar-C), 45 (CH), 35 (CH₂), 15 (CH₃).

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. Pathway A, via intramolecular Friedel-Crafts acylation, offers a convergent approach, while Pathway B, involving regioselective bromination, provides a more linear route. The choice of pathway will be dictated by laboratory-specific factors including starting material availability and desired scale. The provided protocols, although proposed based on well-established chemical principles and analogous reactions, offer a strong foundation for any research or development program targeting this important pharmaceutical intermediate. It is imperative for any practitioner to perform their own reaction optimization and product characterization to ensure the highest quality and yield.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Indanones

Introduction: The Strategic Importance of Brominated Indanones in Modern Chemistry

Indanone and its derivatives represent a class of bicyclic ketones that are pivotal scaffolds in the realms of medicinal chemistry and materials science.[1] The introduction of a bromine atom onto the indanone framework dramatically enhances its synthetic utility, transforming it into a versatile building block for the construction of complex molecular architectures. These brominated indanones serve as key intermediates in the synthesis of a wide array of biologically active compounds, including those with applications in neurodegenerative disease treatment, oncology, and anti-inflammatory therapies. Their strategic importance lies in the dual reactivity offered by the ketone functionality and the carbon-bromine bond, which can be selectively manipulated to achieve diverse chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of brominated indanones, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Elucidation of Physicochemical Properties

A thorough understanding of the physical properties of brominated indanones is fundamental to their effective utilization in synthesis and purification. These properties can vary significantly depending on the position of the bromine atom on the indanone skeleton.

Physical State, Appearance, and Solubility

Brominated indanones are typically crystalline solids at room temperature, with colors ranging from white and off-white to yellow or orange-brown. Their solubility is generally low in water but good in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Comparative Analysis of Physical Constants

The position of the bromine atom on the indanone ring significantly influences its physical properties, such as melting and boiling points. The following table summarizes these properties for several common brominated indanone isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-1-indanone | 15115-60-3 | C₉H₇BrO | 211.06 | 95-99 | 125 (at 1.5 mmHg) |

| 5-Bromo-1-indanone | 34598-49-7 | C₉H₇BrO | 211.06 | 126-129 | 303.7 (Predicted) |

| 6-Bromo-1-indanone | 14548-39-1 | C₉H₇BrO | 211.06 | 111-115 | 291.6 (at 760 mmHg) |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of brominated indanones.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The benzylic protons of the cyclopentanone ring appear as two triplets around 2.7 ppm and 3.1 ppm.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region, typically around 205 ppm. The aromatic carbons resonate between 120-155 ppm, while the aliphatic carbons of the five-membered ring appear at approximately 25 ppm and 36 ppm.

Specific peak assignments for 5-Bromo-1-indanone are as follows:

-

¹H NMR (CDCl₃): δ 7.80 (d, 1H), 7.65 (dd, 1H), 7.39 (d, 1H), 3.15 (t, 2H), 2.75 (t, 2H).

-

¹³C NMR (CDCl₃): δ 205.5, 155.0, 137.5, 131.5, 128.0, 126.0, 125.5, 36.5, 25.5.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of a brominated indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Brominated indanones show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Part 2: Chemical Properties and Reactivity

The chemical reactivity of brominated indanones is rich and varied, making them valuable precursors in organic synthesis. The reactivity can be broadly categorized based on the two main functional handles: the carbon-bromine bond and the ketone group.

Reactions at the Carbon-Bromine Bond: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring is a versatile functional group that readily participates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These reactions are cornerstones of modern organic synthesis, and brominated indanones are excellent substrates.

-

Suzuki-Miyaura Coupling: This reaction couples the brominated indanone with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents.[2][3][4][5][6]

-

Heck Reaction: In the Heck reaction, the brominated indanone is coupled with an alkene to form a substituted alkene.[7][8][9][10][11]

-

Sonogashira Coupling: This reaction involves the coupling of the brominated indanone with a terminal alkyne, providing access to alkynylated indanones.[12][13][14][15]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of brominated indanones.

Reactivity of the Ketone Functional Group

The ketone moiety in brominated indanones can undergo a variety of classical carbonyl reactions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). For complete deoxygenation to a methylene group, the Wolff-Kishner or Clemmensen reduction can be employed.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.[16][17][18][19][20]

-

Alpha-Halogenation: Under acidic conditions, the ketone can be further halogenated at the alpha-position. This reaction proceeds through an enol intermediate.[21][22]

Stability and Storage

Brominated ketones, particularly α-bromo ketones, can be sensitive to light and may decompose over time, often with the liberation of hydrogen bromide (HBr).[12] This can lead to discoloration (yellowing or browning) of the material. Therefore, it is recommended to store brominated indanones in tightly sealed, amber glass bottles in a cool, dark, and dry place, preferably under an inert atmosphere. Refrigeration is often advised to slow down potential degradation.[12]

Part 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a brominated indanone and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Acylation

This protocol describes the intramolecular Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.

Caption: Experimental workflow for the synthesis of 5-bromo-1-indanone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-bromophenyl)propanoic acid (1.0 eq).

-

Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a mixture of ice and water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-bromo-1-indanone.

Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Phenylboronic Acid

This protocol details the palladium-catalyzed coupling to synthesize 5-phenyl-1-indanone.[2][4][5][6]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent mixture (e.g., toluene/ethanol/water).

-

Heating: Heat the reaction mixture to reflux (e.g., 80-90 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1-indanone.

Conclusion

Brominated indanones are undeniably powerful and versatile intermediates in modern organic synthesis. Their well-defined physical properties allow for straightforward characterization and purification, while their predictable chemical reactivity at both the carbon-bromine bond and the ketone functionality provides a robust platform for the construction of complex and biologically relevant molecules. The palladium-catalyzed cross-coupling reactions, in particular, have unlocked immense potential for derivatization, making these compounds highly sought-after in drug discovery and materials science. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize brominated indanones in their synthetic endeavors, paving the way for future innovations.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. Grignard reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 7-Bromo-2-methyl-1-indanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-1-indanone, a key chemical intermediate in the field of medicinal chemistry. The official IUPAC name for this compound is 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one [1]. With the CAS Number 213381-43-2 and a molecular formula of C₁₀H₉BrO , this indanone derivative serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics[1][2]. This document details its structural attributes, validated synthetic pathways, comprehensive characterization data, and significant applications, with a focus on its role as a precursor in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework, which consists of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in drug discovery[2]. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules[2][3]. The inherent reactivity of the ketone group and the aromatic ring provides multiple sites for chemical modification. The strategic placement of a bromine atom at the 7-position, as seen in this compound, significantly enhances its synthetic utility. The bromine atom acts as a versatile handle, serving as an excellent leaving group or a coupling partner in numerous cross-coupling reactions, thereby enabling the introduction of diverse functional groups essential for tuning the biological activity of target molecules[2].

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates a chiral center at the C2 position, meaning it exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-bromo-2-methyl-2,3-dihydro-1H-inden-1-one | PubChem[1] |

| CAS Number | 213381-43-2 | PubChem[1] |

| Molecular Formula | C₁₀H₉BrO | PubChem[1] |

| Molecular Weight | 225.08 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | N/A |

| XLogP3 | 2.9 | PubChem[1] |

Synthetic Pathways: A Tale of Two Strategies

The synthesis of this compound is primarily achieved through two strategic approaches: intramolecular Friedel-Crafts acylation of a pre-brominated precursor or regioselective bromination of a pre-formed indanone core. The choice of pathway often depends on the availability of starting materials and the desired control over regiochemistry.

Strategy 1: Intramolecular Friedel-Crafts Acylation

This classical and robust method is a cornerstone for the formation of indanone rings[2]. The strategy involves the cyclization of a 3-arylpropanoic acid derivative. For the synthesis of the title compound, this necessitates the preparation of 3-(2-bromophenyl)-2-methylpropanoic acid.

References

7-Bromo-2-methyl-1-indanone molecular weight

An In-depth Technical Guide to 7-Bromo-2-methyl-1-indanone: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in contemporary organic synthesis and drug discovery. We will dissect its fundamental properties, delineate a robust synthetic pathway, and explore its utility as a versatile scaffold for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this key building block.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 213381-43-2) is a halogenated derivative of 2-methyl-1-indanone.[1] The indanone core, a fused bicyclic system of benzene and cyclopentanone, is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position provides distinct reactive handles that are instrumental for its role as a versatile synthetic intermediate.[1]

Chemical Structure

The structural framework of this compound is foundational to its chemical behavior.

References

The Indanone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid framework, combined with the versatility for substitution on both the aromatic and cyclopentanone rings, has made it a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of substituted indanones, tracing their evolution from early synthetic curiosities to their current status as the foundation for blockbuster drugs. We will delve into the key synthetic methodologies that have enabled the exploration of this chemical space, the pivotal discoveries that unveiled their therapeutic potential, and the structure-activity relationships that govern their diverse pharmacological effects. A particular focus will be placed on the journey of donepezil, a landmark drug for Alzheimer's disease, as a case study in the successful translation of an indanone-based molecule from the laboratory to the clinic.

Introduction: The Emergence of a Versatile Scaffold

The indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, has been a subject of chemical synthesis for over a century. The first documented synthesis of the parent 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid chloride.[3] This foundational reaction laid the groundwork for accessing the core structure, but for decades, indanones remained largely of academic interest.

The turning point in the history of substituted indanones arrived with the burgeoning field of medicinal chemistry in the mid-20th century. Researchers began to recognize that the indanone scaffold's unique combination of aromatic and aliphatic features provided an ideal platform for designing molecules that could interact with biological targets with high affinity and specificity. This realization sparked a wave of research into the synthesis and biological evaluation of a wide array of substituted indanone derivatives.

The Dawn of a New Era: Early Discoveries and Therapeutic Promise

Early investigations into the biological activities of substituted indanones revealed their potential across a spectrum of therapeutic areas. These initial forays, while not always leading to immediate clinical success, were crucial in establishing the indanone core as a viable starting point for drug discovery programs.

One of the earliest notable applications of the indanone scaffold was in the development of anti-inflammatory agents. Researchers discovered that certain substituted indanones could effectively inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[4] This line of inquiry led to the identification of potent and selective COX-2 inhibitors, offering the promise of anti-inflammatory efficacy with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Simultaneously, other research groups were exploring the potential of indanone derivatives as cardiovascular agents and in other therapeutic domains.[5] These early studies, though diverse in their specific targets, collectively underscored the remarkable versatility of the indanone scaffold and set the stage for its most significant therapeutic breakthrough.

The Rise of a Blockbuster: The Donepezil Story

The history of substituted indanones is inextricably linked with the development of donepezil (marketed as Aricept), a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][6] The journey of donepezil from a laboratory curiosity to a globally recognized therapeutic agent is a testament to the power of rational drug design and the enduring potential of the indanone scaffold.

The Cholinergic Hypothesis and the Quest for a New Treatment

The development of donepezil was driven by the "cholinergic hypothesis" of Alzheimer's disease, which posited that the cognitive decline observed in patients was, in part, due to a deficiency of the neurotransmitter acetylcholine in the brain.[7][8] This hypothesis suggested that inhibiting the enzyme responsible for breaking down acetylcholine, acetylcholinesterase (AChE), could alleviate some of the cognitive symptoms of the disease.

From Serendipity to Rational Design

The research that ultimately led to donepezil began at Eisai in 1983, led by Dr. Hachiro Sugimoto, who was personally motivated by his mother's struggle with dementia.[9] The initial discovery of a lead compound with AChE inhibitory activity was serendipitous, arising from random screening of compounds synthesized for other purposes.[9] However, this initial hit, an indanone derivative, provided the crucial starting point for a focused medicinal chemistry campaign.

Through a process of iterative chemical synthesis and biological evaluation, the team at Eisai systematically modified the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.[9] This effort culminated in the creation of E2020, later named donepezil, which exhibited a promising profile as a drug candidate.[9]

A Landmark Approval and a Global Impact

The Chemistry of Innovation: Synthetic Routes to Substituted Indanones

The exploration of the therapeutic potential of substituted indanones has been paralleled by the development of diverse and efficient synthetic methodologies to access this versatile scaffold. Over the years, chemists have devised numerous strategies to construct the indanone core and introduce a wide array of substituents.

The Enduring Power of Friedel-Crafts Chemistry

The intramolecular Friedel-Crafts reaction remains a cornerstone of indanone synthesis.[3][5] This powerful carbon-carbon bond-forming reaction allows for the cyclization of appropriately substituted phenylpropionic acids or their derivatives to form the indanone ring system. The reaction is typically promoted by a Lewis acid or a strong protic acid.

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 3-phenylpropionic acid (1 equivalent).

-

Chlorination: Add thionyl chloride (1.2 equivalents) dropwise to the flask at room temperature.

-

Reaction: Gently heat the mixture to 50-60°C for 1-2 hours until the evolution of gas ceases.

-

Solvent Addition: Cool the reaction mixture to room temperature and dissolve it in a suitable inert solvent such as dichloromethane or carbon disulfide.

-

Lewis Acid Addition: Cool the solution to 0°C in an ice bath and add a Lewis acid, such as aluminum chloride (1.1 equivalents), portion-wise, ensuring the temperature remains below 10°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 1-indanone.

Modern Innovations in Indanone Synthesis

While the Friedel-Crafts reaction is a workhorse, modern organic synthesis has introduced a variety of alternative and complementary methods for constructing the indanone core. These include:

-

Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can then be reduced to indanones.[3][15]

-

Palladium-Catalyzed Carbonylative Cyclization: This method utilizes palladium catalysts to effect the cyclization of unsaturated aryl iodides with carbon monoxide.[16]

-

Suzuki-Miyaura Coupling/Acid-Promoted Cyclization: A one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization provides a convergent route to substituted indanones.[17]

-

Rhodium-Catalyzed Tandem Reactions: Rhodium catalysts have been employed in tandem reactions to construct 2,3-substituted indanones under mild conditions.[16]

Beyond Alzheimer's: The Broadening Therapeutic Landscape of Substituted Indanones

The success of donepezil has spurred further investigation into the therapeutic potential of substituted indanones, revealing a remarkable diversity of biological activities.[1][18] This has solidified the indanone scaffold's status as a privileged structure in drug discovery.

Anticancer Activity

A significant body of research has demonstrated the potential of substituted indanones as anticancer agents.[18][19] These compounds have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Certain indanone derivatives can disrupt the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of Cyclooxygenase-2 (COX-2): As mentioned earlier, the COX-2 inhibitory activity of some indanones has been leveraged for its anti-inflammatory effects and also holds promise in cancer therapy, as COX-2 is often overexpressed in tumors.[18]

-

Cytotoxicity against Cancer Cell Lines: Numerous substituted indanones have exhibited potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer.[18]

Neuroprotective and Anti-inflammatory Properties

Beyond their application in Alzheimer's disease, substituted indanones continue to be explored for other neuroprotective and anti-inflammatory indications.[18][20]

-

Monoamine Oxidase (MAO) Inhibition: Some indanone derivatives have been found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[18]

-

Anti-inflammatory Cytokine Inhibition: Substituted indanones have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating a variety of inflammatory disorders.[18]

Antimicrobial and Antiviral Activity

The indanone scaffold has also demonstrated promise in the development of anti-infective agents.[3][21] Certain derivatives have exhibited antibacterial, antifungal, and antiviral activities, opening up new avenues for the development of novel therapeutics to combat infectious diseases.

Structure-Activity Relationships: Decoding the Keys to Biological Activity

The diverse biological activities of substituted indanones are intricately linked to their chemical structures. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

| Substitution Position | Biological Activity | Key Observations |

| Aromatic Ring | Anticancer, Anti-inflammatory, Neuroprotective | The nature and position of substituents on the benzene ring significantly influence potency and selectivity. Electron-donating or -withdrawing groups can modulate activity. |

| Position 2 | Anticancer, AChE Inhibition | Substitution at the 2-position of the cyclopentanone ring is often critical for potent biological activity. The size and nature of the substituent can dictate target engagement. |

| Position 3 | Anticancer, Anti-inflammatory | Modifications at the 3-position can also impact biological activity, often in conjunction with substitutions at other positions. |

| Position 5 & 6 | AChE Inhibition, COX-2 Inhibition | As exemplified by donepezil and various COX-2 inhibitors, substitutions at these positions on the aromatic ring are key for potent and selective inhibition of their respective targets.[4][22] |

Conclusion: The Enduring Legacy and Future Horizons of Substituted Indanones

From their humble beginnings as synthetic targets of academic curiosity, substituted indanones have evolved into a cornerstone of modern medicinal chemistry. The journey of this remarkable scaffold, highlighted by the groundbreaking success of donepezil, underscores the power of persistent scientific inquiry and the importance of a deep understanding of chemical synthesis and biological mechanisms.

The future of substituted indanones remains bright. As our understanding of disease biology continues to expand, so too will the opportunities to leverage the unique properties of this privileged scaffold to address unmet medical needs. Ongoing research into novel synthetic methodologies will undoubtedly unlock new chemical space, enabling the creation of next-generation indanone-based therapeutics with enhanced potency, selectivity, and safety profiles. The rich history of the substituted indanone serves as a powerful reminder that even seemingly simple chemical structures can hold the key to profound therapeutic breakthroughs.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Donepezil - Wikipedia [en.wikipedia.org]

- 7. ivypanda.com [ivypanda.com]

- 8. GoodRx - Error [blocked.goodrx.com]

- 9. Alzheimer's Disease Treatment The Aricept R&D Story | Eisai Co., Ltd. [eisai.com]

- 10. Pfizer - Wikipedia [en.wikipedia.org]

- 11. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmatimes.com [pharmatimes.com]

- 13. BioCentury - Eisai, Pfizer deal [biocentury.com]

- 14. eisai.com [eisai.com]

- 15. researchgate.net [researchgate.net]

- 16. Indanone synthesis [organic-chemistry.org]

- 17. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Spectroscopic Data of 7-Bromo-2-methyl-1-indanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-2-methyl-1-indanone (CAS No: 213381-43-2), a key intermediate in pharmaceutical synthesis.[1] The structural elucidation of such molecules is paramount for ensuring the integrity and success of drug development pipelines. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this compound, providing researchers and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure composed of a fused benzene and a cyclopentanone ring.[1] The strategic placement of a bromine atom on the aromatic ring and a methyl group on the aliphatic ring introduces distinct features in its spectra, which are crucial for its unambiguous identification. The molecular formula is C₁₀H₉BrO, with a molecular weight of approximately 225.08 g/mol .[2][3]

A holistic spectroscopic analysis provides a unique molecular fingerprint. ¹H and ¹³C NMR spectroscopy reveal the connectivity of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

Theoretical Principles

Protons (¹H) and carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this transition is known as the chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of indanone analogs is as follows:[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for optimal resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Interpretation

While a definitive spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on data from analogous compounds and established chemical shift principles.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton adjacent to the bromine atom is expected to be a doublet, while the other two will likely appear as a triplet and a doublet of doublets. For comparison, the aromatic protons of 5-bromo-1-indanone appear in the range of 7.50-7.80 ppm.[4]

-

Aliphatic Region (δ 2.5-3.5 ppm): The protons on the cyclopentanone ring will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The methine proton at the C2 position, adjacent to the methyl group, will likely appear as a multiplet. The two diastereotopic protons at the C3 position will each appear as a doublet of doublets. In 2-methyl-1-indanone, these protons are observed between 2.60 and 3.35 ppm.[4]

-

Methyl Region (δ ~1.2 ppm): The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton at C2. In 2-methyl-1-indanone, this signal is observed at approximately 1.25 ppm.[4]

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom in a unique chemical environment.

-

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is the most downfield signal. In indanone derivatives, this peak is typically observed above 200 ppm.[5]

-

Aromatic Carbons (δ 120-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon atom bonded to the bromine will be significantly shifted.

-

Aliphatic Carbons (δ 20-50 ppm): The two methylene carbons and the methine carbon of the cyclopentanone ring will appear in this region.

-

Methyl Carbon (δ ~15-20 ppm): The methyl carbon will be the most upfield signal.